CU-T12-9 is a small-molecule agonist that specifically targets the Toll-like receptor 1/2 (TLR1/2) heterodimer, initiating downstream signaling pathways. [] Toll-like receptors are crucial components of the innate immune system, recognizing conserved molecular patterns associated with pathogens. [] Activation of TLRs triggers immune responses, making their agonists, like CU-T12-9, valuable tools in immunology research and potential candidates for vaccine adjuvants and antitumor agents. []
CU-T12-9 is classified as a synthetic TLR2-TLR1 agonist. It has been produced and characterized by InvivoGen, a biotechnology company specializing in immunology research tools. The compound's efficacy and specificity have been validated through various cellular assays, confirming its role in activating TLR2-mediated signaling pathways.
The synthesis of CU-T12-9 involves multiple steps, typically starting from simple organic precursors. The synthesis process includes:
The specific chemical structure of CU-T12-9 is represented by the molecular formula with a molecular weight of 362.31 g/mol .
The molecular structure of CU-T12-9 features several functional groups that contribute to its activity as a TLR2 agonist. The compound does not share structural similarities with natural TLR2 ligands, such as bacterial lipoproteins, which allows it to selectively activate TLR2-TLR1 without cross-reactivity with other receptors .
Key structural data includes:
Upon binding to the TLR2-TLR1 heterodimer, CU-T12-9 initiates a cascade of intracellular signaling events primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation leads to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS) .
The compound's mechanism involves competitive binding to the TLR1/2 complex, which has been quantified using fluorescence anisotropy assays . The half-maximal inhibitory concentration (IC50) for CU-T12-9 against this complex is approximately 54.4 nM.
CU-T12-9 activates the TLR2-TLR1 signaling pathway by facilitating the formation of the heterodimeric complex between these two receptors. This interaction triggers downstream signaling through various adaptor proteins that lead to NF-κB activation .
Experiments using human macrophage cell lines have demonstrated that CU-T12-9 can activate NF-κB signaling in a dose-dependent manner, showing comparable effects to established TLR ligands at similar concentrations . The compound's ability to induce TNF-α production has been confirmed using enzyme-linked immunosorbent assay (ELISA) techniques.
CU-T12-9 exhibits several notable physical and chemical properties:
These properties are crucial for ensuring reliable performance in laboratory settings.
CU-T12-9 is primarily utilized in immunological research to study TLR signaling pathways and their implications in immune responses. Its specific activation of the TLR2-TLR1 heterodimer makes it a valuable tool for:
Research involving CU-T12-9 can contribute significantly to understanding innate immunity and developing new immunotherapeutic agents .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3